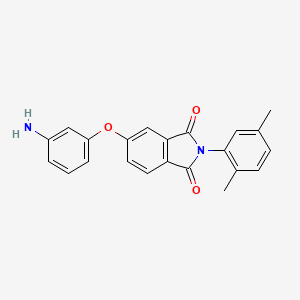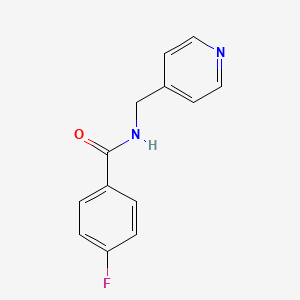![molecular formula C16H20N2O5 B5206003 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitro-2-furyl)methyl]ethanamine](/img/structure/B5206003.png)
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitro-2-furyl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitro-2-furyl)methyl]ethanamine, commonly known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. DMMA belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as MDMA and MDA.
作用機序
The exact mechanism of action of DMMA is not fully understood, but it is believed to act primarily as a serotonin and dopamine releaser, similar to other phenethylamines. DMMA has also been shown to have affinity for several other receptors, including the adrenergic and histamine receptors.
Biochemical and Physiological Effects:
DMMA has been shown to have several biochemical and physiological effects in animal models, including increased locomotor activity, hyperthermia, and changes in neurotransmitter levels. DMMA has also been shown to have neurotoxic effects in certain animal models, although the extent of this toxicity and its relevance to humans is not fully understood.
実験室実験の利点と制限
DMMA has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. However, DMMA is a controlled substance in many countries, which may limit its availability for research purposes. Additionally, the psychoactive effects of DMMA may make it difficult to use in certain types of experiments, and its potential neurotoxicity may limit its use in certain animal models.
将来の方向性
There are several potential future directions for research on DMMA. One area of interest is the development of new therapeutic applications for DMMA, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the study of the neurotoxic effects of DMMA and its potential relevance to humans. Finally, further research is needed to fully understand the mechanism of action of DMMA and its interactions with other neurotransmitter systems.
合成法
DMMA can be synthesized through several methods, including the Leuckart-Wallach reaction and reductive amination. The Leuckart-Wallach reaction involves the reaction of 3,4-dimethoxyphenylacetone with formamide and hydrochloric acid to form the corresponding formamido compound, which is then reduced to DMMA using sodium borohydride. Reductive amination involves the reaction of 3,4-dimethoxyphenylacetone with methylamine and a reducing agent such as sodium cyanoborohydride to form DMMA.
科学的研究の応用
DMMA has been studied for its potential applications in several areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. DMMA has been shown to have both stimulant and hallucinogenic effects in animal models, and it has been suggested that it may have potential therapeutic applications in the treatment of certain psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-17(11-13-5-7-16(23-13)18(19)20)9-8-12-4-6-14(21-2)15(10-12)22-3/h4-7,10H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBGUQLVVRYPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5344837 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)
![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)
![1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate](/img/structure/B5205936.png)

![3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B5205960.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide](/img/structure/B5205965.png)


![N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5205992.png)

![N-{2-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5205998.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5206018.png)
![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate](/img/structure/B5206023.png)
![3-({[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5206025.png)